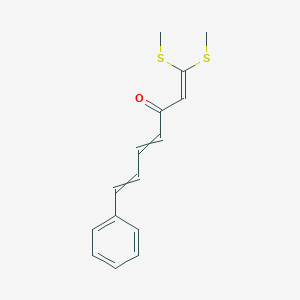
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one is an organic compound with a unique structure that includes both methylsulfanyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one can be achieved through a multi-step process. One common method involves the reaction of 1,1-bis(methylsulfanyl)-2-nitroethene with appropriate aldehydes and other reagents under specific conditions. For example, a one-pot sequential reaction of 1,1-bis(methylsulfanyl)-2-nitroethene, diamines, and 3-formylchromones in ethanol has been developed to afford related compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro group in related compounds can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups would yield sulfoxides or sulfones, while reduction of the nitro group would yield an amine.
Applications De Recherche Scientifique
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one involves its interaction with various molecular targets. The compound’s structure allows it to participate in multiple pathways, including:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes.
DNA Interaction: It can interact with DNA, potentially leading to changes in gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(methylsulfanyl)-2-nitroethene: A related compound with similar functional groups.
Chromenopyridines: Compounds with a similar core structure and biological activities.
Uniqueness
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
92807-30-2 |
|---|---|
Formule moléculaire |
C15H16OS2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
1,1-bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C15H16OS2/c1-17-15(18-2)12-14(16)11-7-6-10-13-8-4-3-5-9-13/h3-12H,1-2H3 |
Clé InChI |
ZUQJFEMIRAXXDI-UHFFFAOYSA-N |
SMILES canonique |
CSC(=CC(=O)C=CC=CC1=CC=CC=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


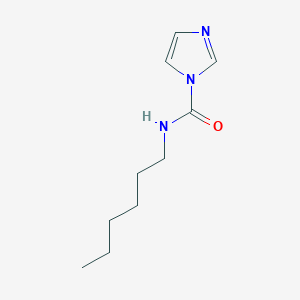
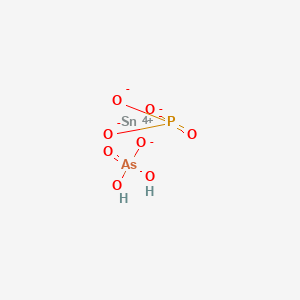
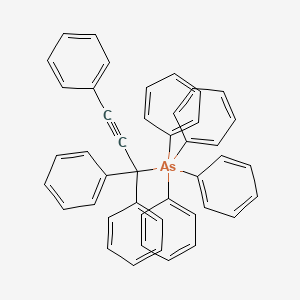
![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)

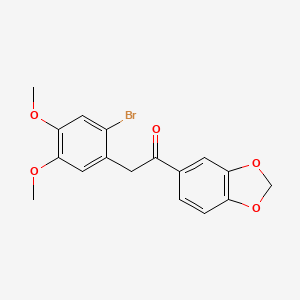
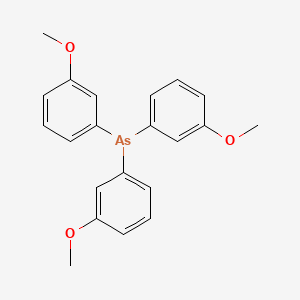
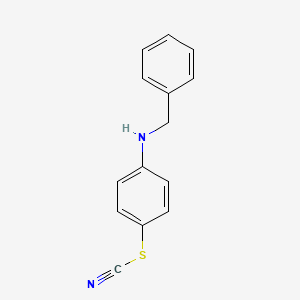
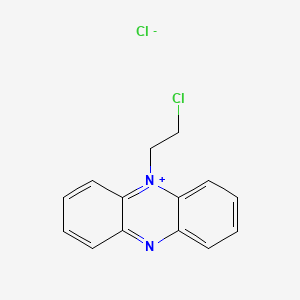
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)
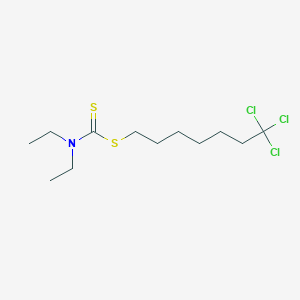
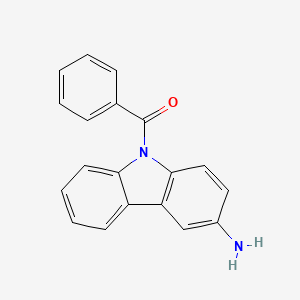
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)
